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O-(3-methanesulfonylpropyl)hydroxylamine
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Overview
Description
O-(3-methanesulfonylpropyl)hydroxylamine is a chemical compound that belongs to the class of O-substituted hydroxylamines. These compounds are known for their versatile reactivity and are used in various chemical reactions and industrial applications. The presence of the methanesulfonyl group enhances the compound’s electrophilic properties, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-methanesulfonylpropyl)hydroxylamine typically involves the reaction of hydroxylamine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by precipitation and filtration . The general reaction scheme is as follows:
NH2OH+CH3SO2Cl→this compound+HCl
Industrial Production Methods
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like electrodialysis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
O-(3-methanesulfonylpropyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl oximes.
Reduction: It can be reduced to primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonyl oximes.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
O-(3-methanesulfonylpropyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an electrophilic aminating reagent in organic synthesis to introduce amino groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of O-(3-methanesulfonylpropyl)hydroxylamine involves its role as an electrophilic aminating agent. The methanesulfonyl group enhances the electrophilicity of the nitrogen atom, allowing it to react with nucleophiles to form new C-N bonds. This reactivity is exploited in various synthetic transformations, including the formation of amines, amides, and N-heterocycles .
Comparison with Similar Compounds
Similar Compounds
O-(Mesitylsulfonyl)hydroxylamine: Similar in structure but with a mesityl group instead of a methanesulfonyl group.
Hydroxylamine-O-sulfonic acid (HOSA): Another O-substituted hydroxylamine with a sulfonic acid group.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Contains a diphenylphosphinyl group, used as an electrophilic aminating reagent.
Uniqueness
O-(3-methanesulfonylpropyl)hydroxylamine is unique due to its specific methanesulfonyl group, which imparts distinct reactivity and stability compared to other O-substituted hydroxylamines. This makes it particularly useful in certain synthetic applications where other reagents may not be as effective .
Biological Activity
O-(3-methanesulfonylpropyl)hydroxylamine is a derivative of hydroxylamine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonyl group that enhances its solubility and bioavailability, making it a subject of interest in various pharmacological studies.
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Hydroxylamines are known to participate in redox reactions, potentially acting as reducing agents. This property may contribute to their biological effects, including antioxidant activity and modulation of enzyme functions.
Antioxidant Activity
Research indicates that hydroxylamines can exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals may provide protective effects against oxidative stress-related diseases. Studies have shown that hydroxylamines can reduce lipid peroxidation and protect cellular components from oxidative damage .
Cytotoxic Effects
Conversely, some hydroxylamines have been associated with cytotoxic effects, particularly at higher concentrations. For instance, studies on related compounds have demonstrated that they can induce methemoglobin formation and glutathione depletion in human blood cells, leading to hemolysis and oxidative stress . Further investigations are needed to understand the specific cytotoxic profile of this compound.
Case Studies
- EGFR Inhibition : A recent study highlighted the potential of hydroxylamine derivatives as selective inhibitors of epidermal growth factor receptor (EGFR). The findings suggested that such compounds could be effective in treating non-small cell lung cancer (NSCLC), particularly in cases resistant to standard therapies . While this compound was not the primary focus, its structural similarities may imply potential in similar applications.
- Toxicological Assessments : Investigations into the toxicological effects of hydroxylamines have revealed varying degrees of toxicity depending on the specific structure. For example, O-ethyl hydroxylamine demonstrated significant cytotoxicity through radical formation, which raises concerns about the safety profile of related compounds like this compound .
Research Findings Summary
Properties
Molecular Formula |
C4H11NO3S |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
O-(3-methylsulfonylpropyl)hydroxylamine |
InChI |
InChI=1S/C4H11NO3S/c1-9(6,7)4-2-3-8-5/h2-5H2,1H3 |
InChI Key |
QYBOQIGYQVNACV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCON |
Origin of Product |
United States |
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